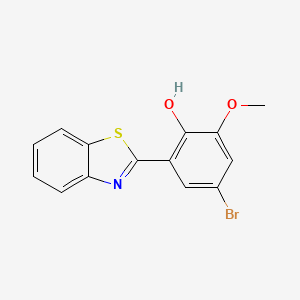

2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol” is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . For (1: X = F), single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .科学研究应用

Anticonvulsant Activity

Compounds with a 1,3-benzothiazol-2-yl structure have been evaluated for their anticonvulsant activity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Pharmacokinetic Properties

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . This could be useful in the development of new drugs with improved pharmacokinetic profiles.

Epilepsy Treatment

These compounds have exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger, in Lamarckian genetic algorithm-based flexible docking studies . This suggests potential use in the treatment of epilepsy.

Synthesis of 2-Arylbenzothiazoles

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This could be useful in the synthesis of a wide range of biologically active compounds.

Development of New Drug Candidates

Heterocycles act as a link between organic synthesis and pharmaceutical chemistry and encourage researchers to discover new drug candidates . One of the most prominent heterocycle is benzothiazole. The carbon at 2nd position is the most active site from synthetic and medicinal point of view .

Broad Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

作用机制

Target of Action

For instance, some benzothiazole derivatives have shown inhibitory activity against the DprE1 target, which is crucial in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

For instance, they can inhibit the activity of enzymes or proteins, thereby affecting the normal functioning of the cell .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of various biochemical pathways, particularly those involved in the growth and proliferation ofMycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-oxidant, and anti-proliferative effects .

安全和危害

未来方向

Benzothiazole derivatives have special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities . Future research could focus on exploring the potential applications of “2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol” in various fields, including its biological and pharmacological properties.

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUXHIZJHFRKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)

![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)

![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)

![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)